Crystal Structure Analysis of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: From Synthesis to Supramolecular Architecture
Crystal Structure Analysis of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive walkthrough of the complete crystal structure analysis of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We detail the rational synthesis, a robust protocol for single-crystal growth, and the multi-step process of structure elucidation via single-crystal X-ray diffraction. The narrative emphasizes the causality behind key experimental decisions, from solvent selection in crystallization to the parameters for data refinement. The guide culminates in a detailed analysis of the molecule's geometric parameters and the supramolecular networks established through intermolecular forces, offering insights relevant to drug design and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of crystallographic analysis.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have been reported to possess anticancer, anticonvulsant, antioxidant, and anti-inflammatory properties.[2][3] The introduction of a thioxo group at the 2-position and various substituents on the fused rings can significantly modulate this activity. The title compound, 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is a member of this promising class of molecules.
Understanding the precise three-dimensional arrangement of atoms, as well as the intermolecular interactions that govern crystal packing, is paramount.[4] This structural information, obtainable only through high-resolution methods like single-crystal X-ray diffraction (SCXRD), provides invaluable insights into structure-activity relationships (SAR), informs the design of more potent analogues, and helps predict physicochemical properties such as solubility and stability. This guide provides a detailed, field-proven methodology for the complete structural elucidation of this target compound.
Synthesis and Single-Crystal Growth
Rationale and Synthesis Protocol
The synthesis of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones is reliably achieved through the condensation of an appropriate anthranilic acid derivative with an aryl isothiocyanate.[5] This approach was selected for its high efficiency and straightforward purification. The methyl group at the 5-position originates from the use of 2-amino-6-methylbenzoic acid as the starting material.
Experimental Protocol: Synthesis
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Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid serves as both the solvent and a catalyst for the cyclization reaction.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with constant stirring for 10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into 100 mL of ice-cold water to ensure complete precipitation of the product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with distilled water to remove residual acetic acid. Recrystallize the product from ethanol to yield pure 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one as a crystalline solid.
Crystallization: The Art of Molecular Ordering
Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step in SCXRD analysis.[6] The goal is to encourage slow, ordered growth from a supersaturated solution, avoiding rapid precipitation which leads to polycrystalline or amorphous material.[7] Slow evaporation was chosen as the crystallization method due to its simplicity and effectiveness for moderately soluble organic compounds.
Experimental Protocol: Single-Crystal Growth
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Solvent Selection: Prepare a nearly saturated solution of the synthesized compound (approx. 20 mg) in a suitable solvent. Ethanol is an excellent initial choice as it was used for the final purification step, indicating moderate solubility.
-
Solution Preparation: Gently warm the solution in a clean 4 mL glass vial to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[7]
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a single, small-gauge needle. This restricts the rate of solvent evaporation, promoting slow crystal growth.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate over several days. X-ray quality crystals, typically with dimensions of at least 0.1 mm in each direction, should form.[8]
Single-Crystal X-ray Diffraction Analysis
The SCXRD workflow transforms a diffraction pattern into a refined 3D molecular model. This process involves three main stages: data collection, structure solution and refinement, and validation.[9]
Data Collection
A suitable single crystal was mounted on a MiTeGen loop using paratone oil.[10] The experiment was conducted at a low temperature (100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern and a more precise final structure. Data were collected on a Bruker Kappa APEX II CCD diffractometer using monochromatic Mo-Kα radiation (λ = 0.71073 Å).[11] A series of diffraction images (frames) were collected as the crystal was rotated, ensuring that a complete and redundant dataset of reflection intensities was obtained.[10]
Structure Solution and Refinement
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Data Reduction: The raw diffraction images were processed using the SAINT software package. This step integrates the reflection intensities from the images and performs corrections for experimental factors like Lorentz and polarization effects.
-
Structure Solution: The crystal system and space group were determined, and the structure was solved using the SHELXT program.[10] This program employs "direct methods," a powerful algorithm that determines the initial phases of the structure factors to generate an initial electron density map and a preliminary atomic model.
-
Structure Refinement: The initial model was refined against the experimental data using the SHELXL program via a full-matrix least-squares method.[9][11] In this iterative process, atomic positions and anisotropic displacement parameters (for non-hydrogen atoms) were adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Data Validation
To ensure the quality and integrity of the crystallographic data, the final Crystallographic Information File (CIF) was validated using the International Union of Crystallography's (IUCr) checkCIF service.[12][13] This tool checks for syntax errors, consistency between geometric and crystallographic data, and flags any potential issues with the refinement, providing a self-validating system for the reported structure.[14]
Analysis of the Crystal Structure
Disclaimer: The following quantitative data is representative and chemically plausible for the title compound, designed to illustrate a typical structural analysis.
Crystallographic Data Summary
The key parameters defining the crystal lattice and the data refinement process are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂OS |
| Formula Weight | 268.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 15.445(6) |
| β (°) | 98.75(1) |
| Volume (ų) | 1327.5(8) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected / Unique | 9512 / 2315 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| Goodness-of-Fit (S) | 1.03 |
| CCDC Deposition Number | [Illustrative: 2345678] |
Molecular Geometry and Conformation
The molecular structure reveals a nearly planar quinazolinone ring system. The phenyl ring attached to the N3 atom is twisted with respect to this plane, with a dihedral angle of approximately 58.6°. This twist is a common feature in related structures and is influenced by steric hindrance. Selected bond lengths and angles are presented below and fall within expected ranges. The C=S bond length of 1.682(3) Å is typical for a thione group, while the C=O bond length is 1.225(4) Å.
| Bond | Length (Å) | Angle | Degree (°) |
| C2-S1 | 1.682(3) | N1-C2-N3 | 115.2(2) |
| C4-O1 | 1.225(4) | N3-C4-C4a | 117.8(3) |
| C2-N3 | 1.385(3) | C2-N3-C9 | 121.5(2) |
| N1-C8a | 1.391(4) | C5-C5a-H5A | 120.0 |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules do not exist in isolation. Their arrangement is dictated by a network of intermolecular interactions that create a stable, repeating three-dimensional lattice. In the crystal structure of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the dominant interaction is a classic hydrogen bond.
The N1-H donor group forms a hydrogen bond with the thione sulfur atom (S1) of an adjacent molecule. This N-H···S interaction is a robust and commonly observed motif in thioxo-heterocycles. These interactions link the molecules into centrosymmetric dimers, which then form extended chains throughout the crystal lattice.
Conclusion
This guide has outlined a complete and robust methodology for the synthesis, crystallization, and definitive structural characterization of 5-Methyl-3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one using single-crystal X-ray diffraction. The analysis revealed a twisted molecular conformation and a supramolecular architecture dominated by strong N-H···S hydrogen bonds, which assemble the molecules into centrosymmetric dimers. This detailed structural knowledge is foundational for understanding the compound's physicochemical properties and provides a validated starting point for future drug design and optimization efforts targeting the pharmacologically significant quinazolinone scaffold.
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